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Compound of Interest

Compound Name: 2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973

Get Quote

Executive Summary & Compound Significance
2-Iodo-4,6-dimethoxybenzoic acid is a highly functionalized aromatic building block, primarily

utilized in the synthesis of polyketide analogues, biaryl natural products (e.g., alternariol,

griseofulvin derivatives), and pharmacophores requiring sterically congested electron-rich

scaffolds.[1][2][3] Its unique substitution pattern—featuring an iodine atom ortho to the

carboxylic acid and two methoxy groups in a meta relationship—imparts distinct spectroscopic

signatures essential for structural elucidation.
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Property Detail

IUPAC Name 2-Iodo-4,6-dimethoxybenzoic acid

CAS Number 852810-81-2

Molecular Formula

C

H

IO

Molecular Weight 308.07 g/mol

Appearance Colorless to off-white solid

Melting Point 174–176 °C (dec.)

Synthesis & Isolation Context
Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data.

This compound is typically synthesized via the oxidation of 2-iodo-4,6-dimethoxybenzaldehyde,

which is itself derived from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation.

Synthesis Workflow (DOT Visualization)
The following diagram illustrates the chemical lineage, highlighting potential impurities (e.g.,

unreacted aldehyde) that may appear in NMR/MS spectra.

Potential Spectral Impurities3,5-Dimethoxyiodobenzene Vilsmeier-Haack
(POCl3, DMF)

2-Iodo-4,6-dimethoxy-
benzaldehyde

Pinnick Oxidation
(NaClO2, H2O2)

Residual Aldehyde
(CHO peak ~10 ppm)

Trace

2-Iodo-4,6-dimethoxy-
benzoic acid

Click to download full resolution via product page
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Caption: Synthetic pathway from 3,5-dimethoxyiodobenzene to the target acid, indicating the

origin of aldehyde impurities.

Spectroscopic Data Profile
The following data sets are consolidated from high-purity isolation literature (e.g., Heterocycles

2014, UC San Diego Electronic Theses).

A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by two distinct aromatic doublets with small meta-coupling
constants and two methoxy singlets.[1] The high electron density from the methoxy groups
significantly shields the aromatic protons, particularly H-5.

H NMR Data (400 MHz, CDCl

)
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Context

7.00 Doublet (d) 1H 2.2 Hz H-3

Ortho to

Iodine;

deshielded by

-I and -COOH

proximity.

6.47 Doublet (d) 1H 2.1 Hz H-5

Located

between two

-OMe groups;

highly

shielded.

3.85 Singlet (s) 3H - 4-OMe
Para to

COOH.

3.81 Singlet (s) 3H - 6-OMe

Ortho to

COOH;

slightly

shielded

relative to 4-

OMe.

~11.0 Broad (br) 1H - COOH

Acidic proton

(variable;

may not be

visible in

CDCl

).

C NMR Data (100 MHz, CDCl

)
Note: Assignments are based on chemical shift logic for polysubstituted benzenes.
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Shift (

ppm)
Assignment Mechanistic Explanation

166.3 C=O Carboxylic acid carbonyl.

161.9 C-4 Aromatic C-O (Para to acid).

158.1 C-6 Aromatic C-O (Ortho to acid).

122.5 C-1
Quaternary carbon attached to

COOH.

115.4 C-3 Aromatic C-H (Ortho to I).

99.0 C-5
Aromatic C-H (Between two

OMe groups; very shielded).

92.9 C-2

C-I (Carbon bearing Iodine);

characteristic upfield shift

(<100 ppm) due to "Heavy

Atom Effect".

56.3 / 56.2 OMe Methoxy carbons.[3]

B. Infrared Spectroscopy (IR)
The IR spectrum reflects the presence of a carboxylic acid dimer and the heavy atom

substitution.

3300–2500 cm

: Broad O-H stretch (carboxylic acid dimer).

1725 cm

: C=O stretch (Aryl carboxylic acid). Note: Some literature reports 1749 cm

depending on crystalline packing/H-bonding status.

1598, 1562 cm
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: C=C aromatic ring stretches.

1255, 1151 cm

: C-O stretches (aryl ether).

C. Mass Spectrometry (MS)[5]
Ionization Mode: ESI (Negative Mode) or EI.

HRMS (ESI-):

Calculated for [M-H]

(C

H

IO

): 306.9473

Found: 306.9467[3]

Fragmentation Pattern (EI):

m/z 308: Molecular Ion [M]

.

m/z 291: [M - OH]

(Acylium ion).

m/z 181: [M - I]

(Loss of Iodine).

m/z 165: [M - I - CH

]
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.

Experimental Protocols
To ensure reproducibility of the spectral data above, follow these preparation protocols.

Protocol 1: NMR Sample Preparation
Objective: Minimize concentration effects on the carboxylic acid proton shift.

Mass: Weigh 10–15 mg of dry 2-Iodo-4,6-dimethoxybenzoic acid.

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.

Tip: If solubility is poor, use DMSO-d

. Note that in DMSO, the COOH proton will appear as a broad singlet near 13.0 ppm, and
water peaks may interfere with aromatic signals.

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to

remove undissolved particulates (critical for baseline resolution).

Protocol 2: MS (ESI) Direct Infusion
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

Dilution: Dilute 10

L of stock into 990

L of 50:50 Methanol:Water (with 0.1% Formic acid for positive mode, or 5 mM Ammonium
Acetate for negative mode).

Injection: Infuse at 5–10

L/min.

Detection: Scan range m/z 100–1000. Look for [M-H]
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at 306.9 in negative mode.

Structural Elucidation Logic (Graphviz)
The following decision tree illustrates how to confirm the structure using the provided data,

specifically distinguishing it from isomers like 2-iodo-3,5-dimethoxybenzoic acid.

Unknown Sample Data:
MW=308, 2xOMe, 1xCOOH, 1xI

Check 1H NMR Coupling

Two doublets (J ~2.2 Hz)
(Meta coupling)

Observed

Two doublets (J ~8.0 Hz)
(Ortho coupling)

Not Observed

Check 13C NMR C-I Shift REJECT:
Isomer (e.g., 6-iodo-2,3...)

C-I at ~92.9 ppm
(Ortho to COOH/OMe)

CONFIRMED:
2-Iodo-4,6-dimethoxybenzoic acid

Click to download full resolution via product page

Caption: Logic flow for confirming the 2,4,6-substitution pattern via NMR coupling constants

and carbon shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b8052973?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8052973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

